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Compound of Interest

Compound Name: 4,7-Diazaspiro[2.5]octane

Cat. No.: B1315945

This technical guide provides a comprehensive overview of the spectroscopic data available for
various derivatives of 4,7-diazaspiro[2.5]octane. This information is crucial for researchers,
scientists, and professionals involved in drug development and medicinal chemistry, where this
scaffold serves as an important building block. This document presents quantitative
spectroscopic data in structured tables, details experimental protocols for key analytical
techniques, and visualizes experimental workflows.

Spectroscopic Data of 4,7-Diazaspiro[2.5]octane
Derivatives

The following tables summarize the available spectroscopic data for selected 4,7-
diazaspiro[2.5]octane derivatives.

Table 1: Spectroscopic Data for tert-Butyl 7-(2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxo-1,6-
dihydropyridin-3-yl)benzyl)-4,7-diazaspiro[2.5]octane-4-carboxylate and its Hydrochloride Salt
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Compound

Spectroscopic Data

tert-Butyl 7-(2,6-dimethoxy-4-(1,4,5-trimethyl-6-
oxo0-1,6-dihydropyridin-3-yl)benzyl)-4,7-

diazaspiro[2.5]octane-4-carboxylate

1H NMR (400 MHz, DMSO-d6): 5 7.51 (s, 1H),
6.54 (s, 2H), 3.77 (s, 6H), 3.61 — 3.41 (br m,
2H), 3.45 (s, 3H), 2.43 — 2.13 (br m, 4H), 2.08 —
2.00 (br m, 6H), 1.37 (s, 9H), 0.81 (br s, 2H),
0.64 (br s, 2H). LCMS: m/z = 498.2 ([M+H]*)

5-(4-((4,7-diazaspiro[2.5]octan-7-yl)methyl)-3,5-
dimethoxyphenyl)-1,3,4-trimethylpyridin-2(1H)-

one hydrochloride

1H NMR (400 MHz, DMSO-d6): & 10.31 (br s,
1H), 7.53 (s, 1H), 6.69 (s, 2H), 3.87 (s, 6H), 3.68
—3.37 (br m, 6H), 3.48 (s, 3H), 3.35 — 3.17 (br
m, 2H), 2.09 (s, 3H), 2.06 (s, 3H), 1.31 — 1.18
(m, 2H), 1.12 — 1.01 (m, 2H). LCMS: m/z =
398.2 ([M+H]*)

Table 2: Spectroscopic Data for tert-Butyl 7-(1-(2-fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-

yD)-4,7-diazaspiro[2.5]octane-4-carboxylate and its Deprotected Hydrochloride Salt

Compound

Spectroscopic Data

tert-Butyl 7-(1-(2-fluorophenyl)-1H-thieno[3,2-
c]pyrazol-3-yl)-4,7-diazaspiro[2.5]octane-4-

carboxylate

1H NMR (300 MHz, DMSO-d6): & 7.76-7.75 (d,
1H), 7.67-7.61 (m, 1H), 7.47-7.29 (m, 3H), 7.05-
7.01 (t, 1H), 3.64-3.60 (m, 2H), 3.35-3.29 (m,
2H), 3.18 (s, 2H), 1.45 (s, 9H), 0.97-0.85 (m,
4H). LCMS: 99.51% (m/z= 429.2 [M+H]")[1]

1-(2-Fluorophenyl)-3-(4,7-diazaspiro[2.5]octan-
7-yl)-1H-thieno[3,2-c]pyrazole Hydrochloride

1H NMR (400 MHz, DMSO-d6): & 7.80-7.79 (d,
1H), 7.62-7.57 (t, 1H), 7.26-7.16 (m, 2H), 7.00-
6.94 (m, 1H), 3.66-3.64 (brs, 2H), 3.48 (s, 2H),
3.37-3.34 (brs, 2H), 1.14-1.11 (m, 2H), 0.97-
0.94 (m, 2H). Mass Spec: m/z = 329.2 [(M-
HCI)+H]*[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques used in the characterization of

4,7-diazaspiro[2.5]octane derivatives are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure and stereochemistry of the compounds.

Instrumentation: Bruker Avance (or equivalent) NMR spectrometer, typically operating at 300,
400, or 500 MHz for *H NMR and a corresponding frequency for 13C NMR.

Sample Preparation:

Weigh approximately 5-10 mg of the solid sample.

Dissolve the sample in a suitable deuterated solvent (e.g., CDClsz, DMSO-ds, MeOD). The
choice of solvent depends on the solubility of the analyte.

Transfer the solution to a 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Data Acquisition:

'H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-
noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse width of 30-
45 degrees, and a relaxation delay of 1-5 seconds.

13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low
natural abundance of 13C, a larger number of scans and a longer acquisition time are
typically required compared to *H NMR.

Data Processing:

Apply a Fourier transform to the raw data.

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at
0.00 ppm).

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.
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e Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compounds
and to study their fragmentation patterns.

Instrumentation: A mass spectrometer equipped with a suitable ionization source, such as
Electrospray lonization (ESI) or Electron Impact (El), often coupled with a separation technique
like Liquid Chromatography (LC) or Gas Chromatography (GC).

Sample Preparation:

Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent such as
methanol, acetonitrile, or a mixture with water.

For direct infusion analysis, the solution is introduced directly into the ion source.

For LC-MS or GC-MS, the sample is injected into the chromatograph for separation prior to
entering the mass spectrometer.

Data Acquisition:

Acquire the mass spectrum in either positive or negative ion mode, depending on the
analyte's properties.

For high-resolution mass spectrometry (HRMS), use an analyzer capable of high mass
accuracy, such as a Time-of-Flight (TOF) or Orbitrap instrument, to determine the elemental
composition.

Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns by
isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Data Analysis:

« |dentify the molecular ion peak (e.g., [M+H]*, [M+Na]*, or M*") to determine the molecular
weight.
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e Analyze the isotopic pattern to confirm the elemental composition.

« Interpret the fragmentation pattern to gain structural information. For spiro compounds,
fragmentation may involve cleavage of the bonds adjacent to the spiro center.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer.
Sample Preparation (for solid samples):

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal. Apply pressure to ensure good contact.

o KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder.
Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:
e Record a background spectrum of the empty sample compartment or the clean ATR crystal.
e Place the sample in the spectrometer and record the sample spectrum.

e The instrument software will automatically subtract the background spectrum from the
sample spectrum.

e Spectra are typically recorded in the range of 4000-400 cm™1,
Data Analysis:

« |dentify the characteristic absorption bands corresponding to different functional groups (e.g.,
C=0 stretch for carbonyls, N-H stretch for amines, C-H stretch for alkanes).

e The presence of a Boc-protecting group is typically indicated by a strong carbonyl stretch
around 1680-1700 cm~1.
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Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques
described above.
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FTIR Spectroscopy Experimental Workflow

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1315945?utm_src=pdf-body-img
https://www.benchchem.com/product/b1315945?utm_src=pdf-body-img
https://www.benchchem.com/product/b1315945?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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